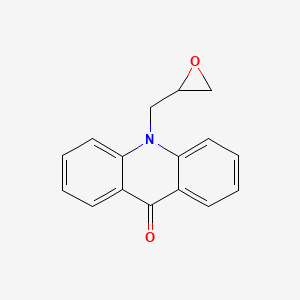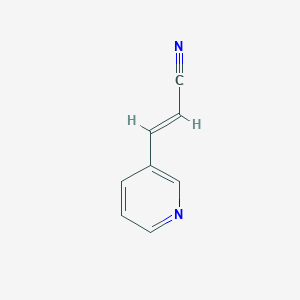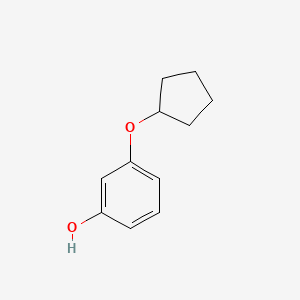
3-(cyclopentyloxy)phenol
Vue d'ensemble
Description
3-(cyclopentyloxy)phenol is an organic compound characterized by a phenolic structure with a cyclopentyloxy group attached to the third carbon of the benzene ring. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and significant biological activities .
Méthodes De Préparation
The synthesis of 3-(cyclopentyloxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-hydroxyphenol with a cyclopentyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) and may involve a phase transfer catalyst to enhance the reaction rate .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
3-(cyclopentyloxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Electrophilic Substitution: The phenolic hydroxyl group activates the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. The major products formed depend on the specific reaction conditions and the nature of the electrophile involved .
Applications De Recherche Scientifique
3-(cyclopentyloxy)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(cyclopentyloxy)phenol primarily involves its ability to donate hydrogen atoms and scavenge free radicals. This antioxidant activity is attributed to the phenolic hydroxyl group, which can neutralize reactive oxygen species (ROS) and prevent oxidative damage to cells .
At the molecular level, the compound interacts with various cellular pathways, including the activation of antioxidant response elements (ARE) via the Nrf2 pathway and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) .
Comparaison Avec Des Composés Similaires
3-(cyclopentyloxy)phenol can be compared to other phenolic compounds such as:
Pyrogallol (1,2,3-trihydroxybenzene): Known for its strong antioxidant properties due to multiple hydroxyl groups.
Hydroxyquinol (1,2,4-trihydroxybenzene): Similar in structure but with different hydroxyl group positions, affecting its reactivity and biological activity.
Phloroglucinol (1,3,5-trihydroxybenzene): Another phenolic compound with unique properties and applications in medicine and industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds .
Propriétés
IUPAC Name |
3-cyclopentyloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHMBIOZYGZDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460114 | |
| Record name | Phenol, 3-(cyclopentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163419-05-4 | |
| Record name | Phenol, 3-(cyclopentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1312528.png)
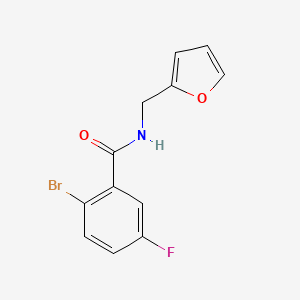

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)
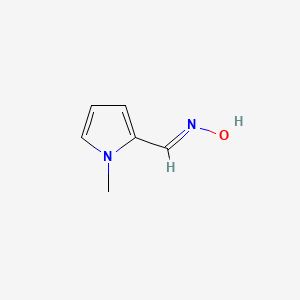
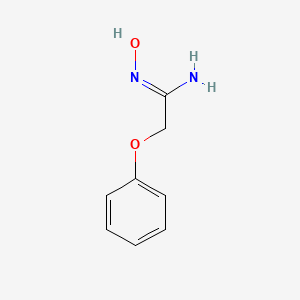

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)
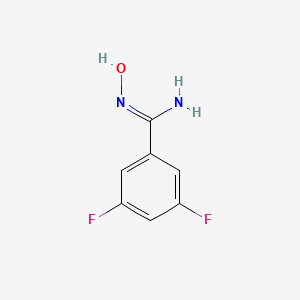
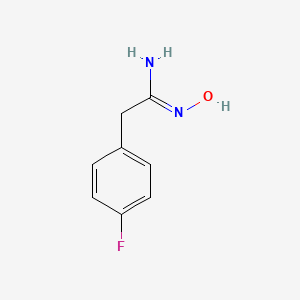

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)
